1-BOC-Indazole-5-boronic acid
Overview
Description
1-BOC-Indazole-5-boronic acid is a boronic acid derivative that features an indazole ring substituted with a boronic acid group at the 5-position and a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom
Mechanism of Action
Target of Action
Boronic acids, including 1-boc-indazole-5-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
This compound, as a boronic acid, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound participates, results in the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 2-8°C to maintain its stability . The Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild reaction conditions , suggesting that it can occur effectively in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, including 1-BOC-Indazole-5-boronic acid, can participate in Suzuki–Miyaura coupling , a widely-used carbon–carbon bond-forming reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Molecular Mechanism
The molecular mechanism of this compound is not well-defined. In Suzuki–Miyaura coupling, boronic acids are known to undergo a transmetalation process, where they transfer a nucleophilic organic group to a palladium catalyst . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Metabolic Pathways
Boronic acids are known to be involved in various transformations, including oxidations, aminations, halogenations, and C–C bond formations . These suggest potential metabolic pathways for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-BOC-Indazole-5-boronic acid can be synthesized through various synthetic routes. One common method involves the borylation of 1-BOC-indazole using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-BOC-Indazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Protodeboronation: Protic acid (e.g., HCl) or base (e.g., NaOH).
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding indazole derivative without the boronic acid group.
Scientific Research Applications
1-BOC-Indazole-5-boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Indole-5-boronic acid: Similar structure but lacks the BOC protecting group.
1-BOC-Indole-5-boronic acid: Similar structure but with an indole ring instead of an indazole ring.
Uniqueness: 1-BOC-Indazole-5-boronic acid is unique due to the presence of both the indazole ring and the BOC protecting group, which confer distinct reactivity and stability compared to other boronic acid derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in medicinal chemistry .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-4-9(13(17)18)6-8(10)7-14-15/h4-7,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYSNYVECFOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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